trans-4-Phenyl-3-buten-2-one-d10

Catalog No.
S1923620
CAS No.
307496-22-6
M.F
C10H10O
M. Wt
156.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Phenyl-3-buten-2-one-d10

CAS Number

307496-22-6

Product Name

trans-4-Phenyl-3-buten-2-one-d10

IUPAC Name

(E)-1,1,1,3,4-pentadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one

Molecular Formula

C10H10O

Molecular Weight

156.25 g/mol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,2D,3D,4D,5D,6D,7D,8D

InChI Key

BWHOZHOGCMHOBV-ZLPBFNINSA-N

SMILES

CC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)C([2H])([2H])[2H])/[2H])[2H])[2H]

Isotopically labeled molecule for studies of biological processes

trans-4-Phenyl-3-buten-2-one-d10 (CAS Number: 307496-22-6) is an isotopically labeled version of trans-4-Phenyl-3-buten-2-one, also known as benzylideneacetone (BA). The "d10" notation indicates that ten of the hydrogen atoms in the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution is a valuable tool in scientific research, particularly in studies of biological processes.

  • Deuterium labeling for tracking metabolic pathways: By replacing hydrogen atoms with deuterium, scientists can track the fate of a molecule within a living organism. Since deuterium has a slightly different mass than hydrogen, isotopically labeled molecules can be distinguished from unlabeled ones using techniques like mass spectrometry . This allows researchers to investigate how trans-4-Phenyl-3-buten-2-one is metabolized or incorporated into biological molecules.

Potential applications in enzyme research

There is limited research available specifically on trans-4-Phenyl-3-buten-2-one-d10, but the unlabeled version (trans-4-Phenyl-3-buten-2-one) has been studied for its potential role in inhibiting the enzyme phospholipase A2 (PLA2) . PLA2 plays a role in various biological processes, including inflammation. Understanding how trans-4-Phenyl-3-buten-2-one interacts with PLA2 could be helpful in developing new drugs or treatments.

Trans-4-Phenyl-3-buten-2-one-d10 is a white to pale yellow crystalline solid with a molecular weight of 156.28 g/mol . Its structure consists of a phenyl ring connected to a butenone group, with all hydrogen atoms substituted by deuterium. The compound maintains the trans configuration of its non-deuterated counterpart .

While specific reactions for the deuterated compound are not directly provided in the search results, we can infer some potential reactions based on the non-deuterated version:

  • Hydrogenation: The double bond in the butenone group can undergo hydrogenation, potentially yielding 4-phenylbutan-2-one-d10 .
  • Oxidation: The compound may undergo oxidation reactions, similar to its non-deuterated counterpart.

  • Aldol condensation: React deuterated benzaldehyde with deuterated acetone in the presence of a base catalyst, such as cesium carbonate .
  • Deuteration: Alternatively, synthesize the non-deuterated compound first, then perform a catalytic deuterium exchange reaction to replace all hydrogen atoms with deuterium.

Trans-4-phenyl-3-buten-2-one-d10 has several potential applications:

  • Internal standard: It can be used as an internal standard in mass spectrometry and NMR spectroscopy for quantitative analysis of the non-deuterated compound .
  • Metabolic studies: The deuterated compound can be employed in metabolic studies to track the fate of the molecule in biological systems, taking advantage of the isotope labeling.
  • Reaction mechanism investigations: Deuterium labeling can help elucidate reaction mechanisms by observing isotope effects and tracking the movement of deuterium atoms during chemical transformations.

Similar Compounds

Several compounds are structurally similar to trans-4-phenyl-3-buten-2-one-d10:

  • Trans-4-phenyl-3-buten-2-one (non-deuterated): This is the parent compound, with identical structure but containing hydrogen instead of deuterium .
  • Cis-4-phenyl-3-buten-2-one: The geometric isomer of the parent compound, with the phenyl and ketone groups on the same side of the double bond.
  • 4-Phenylbutan-2-one: The saturated analog, lacking the double bond between carbons 3 and 4.
  • Trans-4-(4-hydroxyphenyl)-3-buten-2-one: A metabolite of the parent compound, with a hydroxyl group on the para position of the phenyl ring.
  • Trans-cinnamaldehyde: A related compound with an aldehyde group instead of a ketone.

The uniqueness of trans-4-phenyl-3-buten-2-one-d10 lies in its complete deuteration, which makes it valuable for use as an internal standard in analytical chemistry and as a tool for studying reaction mechanisms and metabolic pathways .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

(3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one

Dates

Modify: 2024-04-14

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